

The Discovery and Development of CCZ01048: A Novel Radiopharmaceutical for Melanoma Imaging

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Compound of Interest

Compound Name: CCZ01048

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CCZ01048 is a promising radiopharmaceutical agent developed for the positron emission tomography (PET) imaging of malignant melanoma. This α -melanocyte-stimulating hormone (α -MSH) analogue demonstrates high binding affinity and selectivity for the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of melanoma cells. This technical guide provides a comprehensive overview of the discovery, preclinical development, and key experimental data related to **CCZ01048** and its radiolabeled form, $[^{68}\text{Ga}]\text{Ga-CCZ01048}$.

Introduction

Malignant melanoma is an aggressive form of skin cancer with a rising incidence rate. Early and accurate diagnosis is critical for effective treatment and patient management. The melanocortin 1 receptor (MC1R) has emerged as an attractive molecular target for both imaging and therapy of melanoma due to its high expression on melanoma cells.^{[1][2][3][4]} **CCZ01048** was designed as a potent and selective ligand for MC1R, which, when radiolabeled with Gallium-68 (^{68}Ga), enables non-invasive visualization of melanoma tumors using PET.^{[1][2][5]}

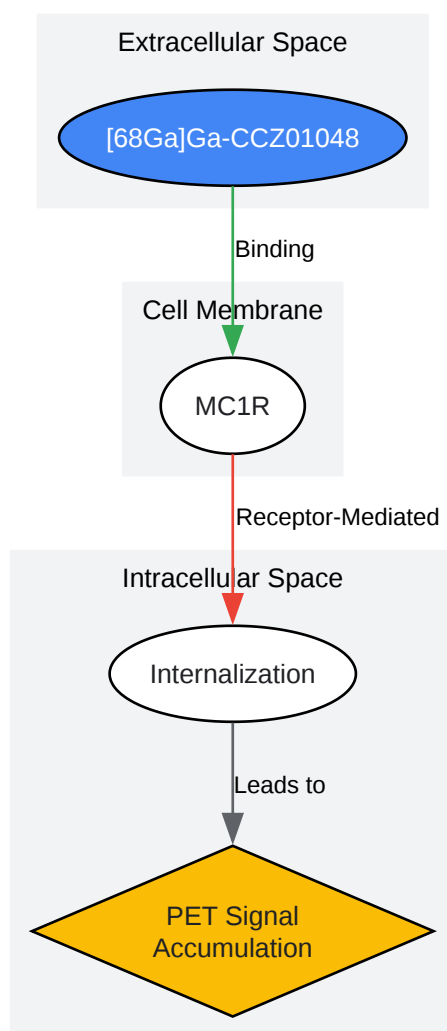
Discovery and Design of CCZ01048

CCZ01048 is a derivative of a lactam bridge-cyclized α -MSH analogue, specifically Ac-Nle4-cyclo[Asp5-His-D-Phe7-Arg-Trp-Lys10]-NH₂ (Nle-CycMSHhex).^{[1][2][4]} The design of **CCZ01048** involved the incorporation of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator and a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker to the Nle-CycMSHhex core.^{[1][3]} The DOTA chelator facilitates the stable radiolabeling with positron-emitting radionuclides like ⁶⁸Ga, while the cationic Pip linker was introduced to improve tumor uptake and pharmacokinetic properties.^{[1][2]}

Mechanism of Action

CCZ01048 exerts its function by binding with high affinity to MC1R on the surface of melanoma cells.^{[1][2][6]} Upon binding, the radiolabeled complex is internalized, leading to an accumulation of the radioactive signal within the tumor cells. This targeted accumulation allows for the visualization of melanoma lesions with high contrast against the surrounding healthy tissue during a PET scan. The tumor uptake of [⁶⁸Ga]Ga-**CCZ01048** has been shown to be MC1R-mediated, as demonstrated in blocking studies where co-injection of an excess of non-radioactive Ga-labeled **CCZ01048** significantly reduced tumor uptake.^{[1][2]}

Below is a diagram illustrating the proposed signaling pathway.



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Figure 1: Proposed mechanism of action for [68Ga]Ga-**CCZ01048**.

Quantitative Data Summary

The preclinical evaluation of **CCZ01048** has generated significant quantitative data, which is summarized in the tables below for clarity and comparison.

Table 1: In Vitro Binding Affinity of **CCZ01048** and Analogues

Compound	Linker	Ki (nM)	Cell Line
CCZ01047	PEG2	0.76	B16F10
CCZ01048	Pip	0.31[6]	B16F10
CCZ01056	Pip-Pip	0.16	B16F10

Table 2: In Vitro Properties of [68Ga]Ga-CCZ01048

Parameter	Value
Radiochemical Purity	> 99%[5]
Specific Activity	118.4 TBq/mmol[5]
Log P (Partition Coefficient)	-2.31 ± 0.08[5]
Kd (Dissociation Constant)	0.74 ± 0.13 nM[5]

Table 3: In Vivo Biodistribution of [68Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice (%ID/g)

Organ	1 hour post-injection	2 hours post-injection
Blood	0.23 ± 0.03	0.23 ± 0.03
Tumor	12.3 ± 3.3[1][2]	21.9 ± 4.6[1][2][4]
Kidneys	4.7 ± 0.5[1][2][4]	5.5 ± 0.4[1][2]
Muscle	0.10 ± 0.02	0.10 ± 0.01
Bone	0.55 ± 0.10	0.55 ± 0.10

Table 4: Tumor-to-Background Ratios of [68Ga]Ga-CCZ01048 at 2 hours post-injection

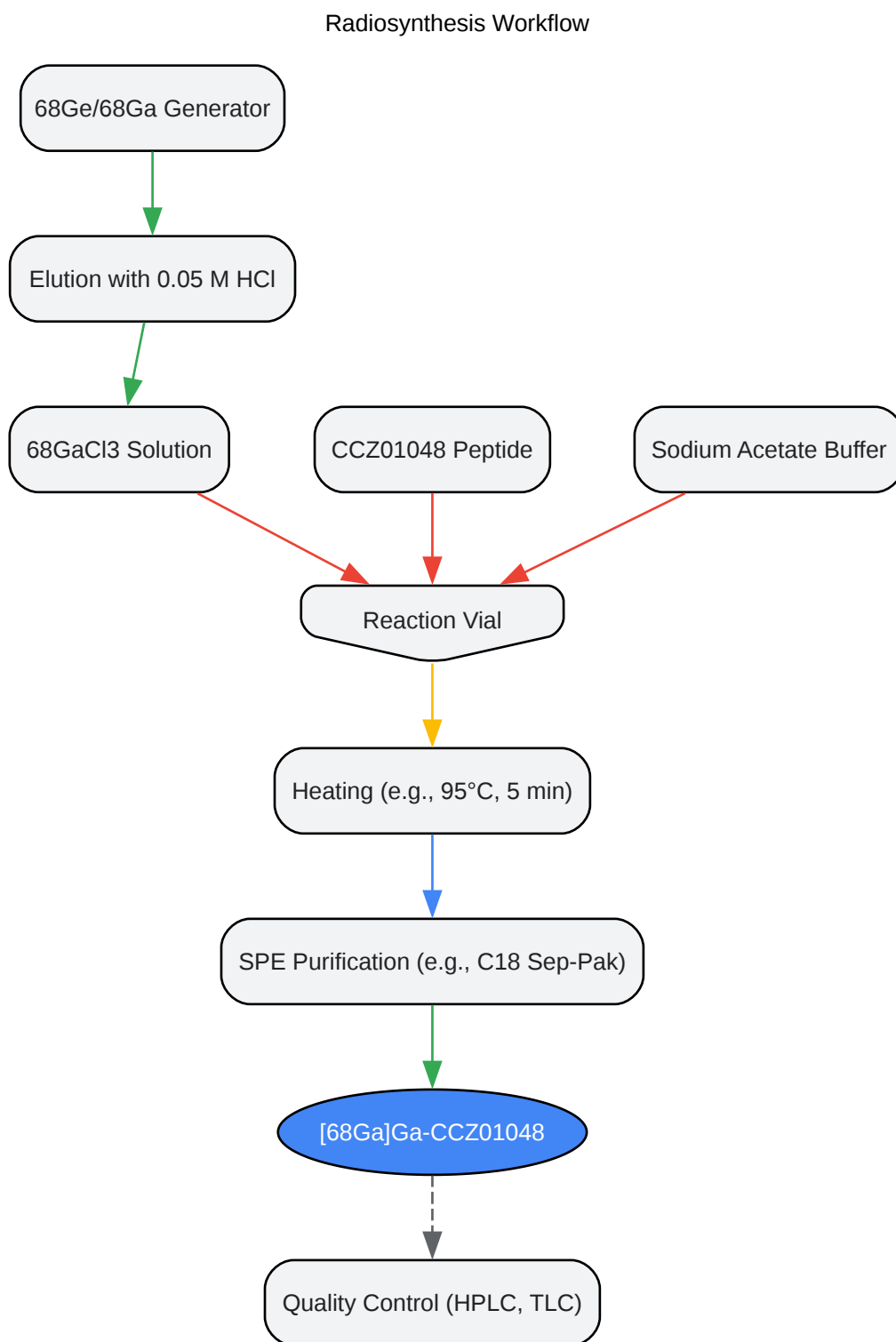
Ratio	Value
Tumor-to-Blood	96.4 ± 13.9[1][2][4]
Tumor-to-Muscle	210.9 ± 20.9[1][2][4]
Tumor-to-Bone	39.6 ± 11.9[1][2][4]
Tumor-to-Kidney	4.0 ± 0.9[1][2][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radiosynthesis of [68Ga]Ga-CCZ01048

The general workflow for the radiosynthesis of [68Ga]Ga-CCZ01048 is depicted in the following diagram.



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Figure 2: General workflow for the radiosynthesis of $[^{68}\text{Ga}]\text{Ga-CCZ01048}$.

Protocol:

- Elution: ^{68}Ga was eluted from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator using 0.05 M HCl.
- Labeling Reaction: The ^{68}Ga eluate was added to a vial containing the **CCZ01048** peptide precursor and a sodium acetate buffer to adjust the pH to approximately 4.5.
- Incubation: The reaction mixture was heated at 95°C for 5 minutes.
- Purification: The resulting $[^{68}\text{Ga}]\text{Ga}$ -**CCZ01048** was purified using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak).
- Quality Control: The radiochemical purity of the final product was determined by high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).

In Vitro Cell Binding Assay

Protocol:

- Cell Culture: B16F10 melanoma cells, known to express MC1R, were cultured in appropriate media.
- Competitive Binding: Cells were incubated with a constant concentration of a radiolabeled ligand (e.g., $[^{125}\text{I}]\text{NDP-}\alpha\text{-MSH}$) and increasing concentrations of the non-radiolabeled competitor peptides (CCZ01047, **CCZ01048**, CCZ01056).
- Incubation and Washing: After incubation, the cells were washed to remove unbound radioactivity.
- Measurement: The radioactivity associated with the cells was measured using a gamma counter.
- Data Analysis: The half-maximal inhibitory concentration (IC_{50}) values were calculated and then converted to inhibition constants (K_i) using the Cheng-Prusoff equation.

In Vivo Biodistribution Studies

Protocol:

- **Animal Model:** C57BL/6J mice were subcutaneously inoculated with B16F10 melanoma cells to induce tumor growth.
- **Injection:** Once tumors reached a suitable size, the mice were intravenously injected with a known amount of [68Ga]Ga-**CCZ01048**.
- **Euthanasia and Dissection:** At predetermined time points (e.g., 1 and 2 hours post-injection), the mice were euthanized, and various organs and tissues, including the tumor, were dissected.
- **Measurement:** The radioactivity in each tissue sample was measured using a gamma counter.
- **Data Analysis:** The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ.

Conclusion and Future Directions

The preclinical data strongly support the potential of [68Ga]Ga-**CCZ01048** as a promising PET imaging agent for malignant melanoma.[1][2][5] Its high affinity for MC1R, favorable in vivo stability, and excellent tumor-to-background contrast warrant further investigation.[1][2] Future studies may focus on the clinical translation of this agent for the diagnosis and staging of melanoma in human patients. Furthermore, the core **CCZ01048** molecule could be explored as a theranostic agent by labeling it with therapeutic radionuclides for targeted radionuclide therapy of melanoma.[1][2][3] The development of analogues with further improved properties, such as reduced kidney uptake or enhanced stability, also represents a promising avenue for future research.[7]

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